[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-97-6) is a synthetic small molecule belonging to the class of substituted pyrrolidinyl propanamines. The compound is characterized by a 4-chlorophenyl group linked to a propylamine backbone bearing an N-methyl substituent and a terminal pyrrolidine ring, with a molecular formula of C14H21ClN2 and a molecular weight of 252.78 g/mol.

Molecular Formula C14H21ClN2
Molecular Weight 252.78 g/mol
CAS No. 672309-97-6
Cat. No. B1597515
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine
CAS672309-97-6
Molecular FormulaC14H21ClN2
Molecular Weight252.78 g/mol
Structural Identifiers
SMILESCNC(CCN1CCCC1)C2=CC=C(C=C2)Cl
InChIInChI=1S/C14H21ClN2/c1-16-14(8-11-17-9-2-3-10-17)12-4-6-13(15)7-5-12/h4-7,14,16H,2-3,8-11H2,1H3
InChIKeyHTBYEDLGYDDTFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine (CAS 672309-97-6): Chemical Identity and Baseline Characterization


[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine (CAS 672309-97-6) is a synthetic small molecule belonging to the class of substituted pyrrolidinyl propanamines . The compound is characterized by a 4-chlorophenyl group linked to a propylamine backbone bearing an N-methyl substituent and a terminal pyrrolidine ring, with a molecular formula of C14H21ClN2 and a molecular weight of 252.78 g/mol . It is commercially available as a free base from multiple suppliers at purity grades ranging from 95% to 98% , and is also offered as a dihydrochloride salt (CAS 1956324-90-5) . The compound is primarily intended for research use as a chemical intermediate or pharmacological tool compound .

Why Generic Substitution of CAS 672309-97-6 with Pyrrolidinyl Propanamine Analogs Fails


Pyrrolidinyl propanamines containing a chlorophenyl moiety represent a structurally diverse chemical space where subtle alterations produce markedly different physicochemical and pharmacological profiles . The position of the chlorine substituent on the phenyl ring—specifically para (4-position) versus ortho (2-position)—fundamentally alters the compound's electronic distribution, molecular geometry, and receptor recognition surface . Even among compounds with identical molecular formulas (C14H21ClN2), the 4-chloro and 2-chloro isomers (CAS 672309-98-7) exhibit divergent canonical SMILES and InChI keys, confirming their distinct three-dimensional architectures . Consequently, generic substitution without explicit comparative validation introduces uncontrolled experimental variables in binding assays, SAR studies, and pharmacokinetic evaluations. The procurement decision must therefore be guided by verifiable, compound-specific differentiation data rather than assumed class-level interchangeability .

Quantitative Differentiation Guide: CAS 672309-97-6 Versus Closest Structural Analogs


Structural Isomer Differentiation: 4-Chloro (para) Versus 2-Chloro (ortho) Substitution Patterns

The target compound (CAS 672309-97-6) is unequivocally distinguished from its ortho-substituted positional isomer (CAS 672309-98-7) by the chlorine substitution pattern on the phenyl ring . This positional difference, confirmed by distinct canonical SMILES strings—CNC(CCN1CCCC1)C1=CC=C(Cl)C=C1 versus CNC(CCN1CCCC1)C1=CC=CC=C1Cl—and non-identical InChI keys (HDRKAFOUCWSGRB-UHFFFAOYSA-N versus FJBNSAXMPCGKCK-UHFFFAOYSA-N), translates to fundamentally different molecular geometries and electrostatic potential surfaces . In receptor binding contexts, para-substitution generally confers distinct steric and electronic properties compared to ortho-substitution, which can dramatically alter ligand-receptor complementarity . For SAR studies requiring precise control over the chlorine position, substitution of the 4-chloro isomer with the 2-chloro analog without validation introduces an uncontrolled variable that may confound biological interpretation .

Medicinal Chemistry Structure-Activity Relationship (SAR) Isomer Differentiation

Physicochemical Property Comparison: Free Base Versus Alternative Salt Forms

The target compound (CAS 672309-97-6) is available as a free base with defined physicochemical parameters that differ meaningfully from its dihydrochloride salt counterpart (CAS 1956324-90-5) . The free base exhibits a calculated LogP of 3.41520, a polar surface area (PSA) of 15.27 Ų, a boiling point of 356.2°C at 760 mmHg, and a density of 1.086 g/cm³ . In contrast, the dihydrochloride salt has a molecular weight of 325.7 g/mol (versus 252.78 g/mol for the free base) and is a crystalline solid with distinct storage requirements (2-8°C) and handling precautions . The free base form is generally more amenable to organic-phase reactions and certain in vitro assays where counterion effects must be minimized, whereas the dihydrochloride salt offers enhanced aqueous solubility and improved solid-state stability for long-term storage . Selection between the free base and salt form should be driven by the specific experimental protocol, as each presents distinct advantages depending on the assay medium, solubility requirements, and downstream chemistry .

Pre-formulation Solubility Optimization Salt Selection

Purity Grade and Commercial Availability Comparison Across Suppliers

The target compound (CAS 672309-97-6 free base) is commercially available from multiple suppliers at defined purity grades ranging from 95% to 98% [1]. Specifically, Leyan offers 98% purity in 1g, 5g, and larger quantities ; Molbase lists a supplier (UkrOrgSynthesis) providing 96% purity at 1g scale ; and Wanvibio offers ≥95% purity [1]. In contrast, the dihydrochloride salt (CAS 1956324-90-5) is available from Fluorochem at 98.0% purity and from Combi-Blocks at 95% purity . Notably, the ortho-substituted isomer (CAS 672309-98-7 dihydrochloride) is also available from Fluorochem at 98.0% purity, confirming that both positional isomers are commercially accessible for comparative studies . The free base form exhibits lead times ranging from 3 to 35 days depending on supplier and geography, a factor that may influence procurement timelines for time-sensitive research programs .

Procurement Quality Assurance Supply Chain Management

Best Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-N-methyl-3-pyrrolidin-1-ylpropan-1-amine (CAS 672309-97-6)


Structure-Activity Relationship (SAR) Studies Requiring Precise Para-Chloro Substitution

The para-chloro substitution pattern of CAS 672309-97-6 makes this compound particularly suitable for SAR campaigns investigating the positional effects of halogen substitution on receptor binding affinity and selectivity . As demonstrated by the distinct canonical SMILES and InChI keys differentiating the 4-chloro isomer from the 2-chloro analog (CAS 672309-98-7), this compound provides a defined structural anchor for systematic halogen positional scanning studies . Researchers can procure both isomers in comparable purity grades (98.0% from common suppliers) to conduct controlled comparative binding assays without confounding variables arising from synthetic impurity or form inconsistency .

Organic Synthesis and Medicinal Chemistry Using Free Base Form

The free base form (CAS 672309-97-6) with its calculated LogP of 3.41520 and PSA of 15.27 Ų is optimally suited for organic-phase reactions and lipophilic environment applications . The free base is available at 96-98% purity from multiple suppliers in quantities ranging from 1g to 100g, providing flexibility for both small-scale method development and larger-scale synthetic campaigns . This form eliminates potential counterion interference in non-aqueous reactions, making it the preferred choice for further derivatization, library synthesis, or use as a building block in multi-step synthetic sequences .

Aqueous Biological Assays and Long-Term Storage Using Dihydrochloride Salt Form

For biological assays requiring aqueous solubility and for long-term compound storage, the dihydrochloride salt (CAS 1956324-90-5) represents the optimal form factor . This salt form, available at 95-98% purity from suppliers including Fluorochem and Combi-Blocks, provides enhanced water solubility relative to the free base and improved solid-state stability under recommended storage conditions (2-8°C) . The defined stoichiometry and crystalline nature of the dihydrochloride salt ensure consistent dosing in biological assay media, reducing variability arising from incomplete dissolution or aggregation that may occur with the more lipophilic free base .

Pharmacological Tool Compound for Neurotransmitter Receptor Exploration

The structural features of CAS 672309-97-6—including the 4-chlorophenyl moiety, pyrrolidine ring, and N-methylamine group—position this compound as a candidate pharmacological tool for investigating neurotransmitter receptor systems, particularly those modulated by sigma ligands and monoamine transporters . The 4-chlorophenyl substitution pattern is known to enhance lipophilicity and modulate receptor-binding affinity in structurally related pyrrolidine derivatives, a property that can be systematically exploited in target identification and validation studies . While direct binding data for this specific compound are not publicly available, its well-defined chemical identity and commercial accessibility make it suitable for exploratory pharmacology programs where controlled structural variation is required .

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